molecular formula C12H22ClNO2 B6351736 Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride CAS No. 1027343-58-3

Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride

Cat. No. B6351736
CAS RN: 1027343-58-3
M. Wt: 247.76 g/mol
InChI Key: HOPRBAXUPWEUQB-AQZMEQOXSA-N
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Description

This compound is a derivative of bicyclo[3.1.1]heptane, which is a type of organic compound known as a bridged bicyclic compound. It has two cyclopropane rings sharing two carbon atoms . The presence of an amino group (-NH2) and a carboxylate ester group (-COOEt) suggests that this compound could exhibit properties common to amines and esters.


Molecular Structure Analysis

The bicyclic structure of this compound likely imparts a degree of rigidity to the molecule, which could influence its reactivity and interactions with other molecules .


Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, amines are generally basic and can participate in acid-base reactions. Ester groups can undergo hydrolysis in the presence of acids or bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and functional groups. For example, the presence of polar functional groups like the amino and ester groups in this compound could make it more soluble in polar solvents .

Future Directions

The study of new compounds often involves exploring their potential applications, such as their use in the development of new drugs or materials. This typically involves a range of studies to fully characterize their properties and behavior .

properties

IUPAC Name

ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptane-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO2.ClH/c1-4-15-11(14)8-5-7-6-9(10(8)13)12(7,2)3;/h7-10H,4-6,13H2,1-3H3;1H/t7-,8-,9-,10-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOPRBAXUPWEUQB-AQZMEQOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2CC(C1N)C2(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@H]2C[C@@H]([C@H]1N)C2(C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1027343-58-3
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid, 2-amino-6,6-dimethyl-, ethyl ester, hydrochloride (1:1), (1R,2R,3S,5R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1027343-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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